Bicyclo[3.2.2]nonan-1-ylmethanol
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Description
Bicyclo[3.3.1]nonane derivatives are a class of compounds that have been studied for their interesting chemical properties . They contain a bicyclic structure with three carbon atoms in one ring and three in another, with one carbon shared between the two rings .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[3.3.1]nonane derivatives, has been reported . For instance, one method involves the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclic framework. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the formation or breaking of bonds in the bicyclic structure . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their bicyclic structure. For example, the solid-state structure of endo, endo-bicyclo[3.3.1]nonane-2,6-diol shows a hydrogen-bonded, three-connected, chiral 3D-net with utg-topology .Future Directions
Properties
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSMKXAJAQBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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